2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide

NMR Structural Verification Authenticity

This saccharin-derived N-arylacetamide features a pre-installed 3-fluorophenyl group on the benzothiazole scaffold, offering a strategic entry point for carbonic anhydrase inhibitor screening and fluorine-mediated metabolic stability studies. Published reference-quality NMR data (Wiley KnowItAll, SpectraBase ID: hYUbtfpJKT) enables definitive regioisomer verification, eliminating the risk of positional isomer contamination (e.g., 4-fluorophenyl analogs) that mass or HPLC alone cannot resolve. Choose this compound for reliable SAR exploration across kinome, GPCR, or protease targets where correct fluorine placement is critical to target residence time and bioavailability.

Molecular Formula C15H11FN2O4S
Molecular Weight 334.32
CAS No. 454449-91-3
Cat. No. B2448347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide
CAS454449-91-3
Molecular FormulaC15H11FN2O4S
Molecular Weight334.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
InChIKeyGWFDSDDAHGHADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide (CAS 454449-91-3): Chemoinformatic and Procurement Baseline


2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide (CAS 454449-91-3) is a synthetic saccharin-derived acetamide (molecular formula C15H11FN2O4S, molecular weight 334.3 g/mol) featuring a 1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl core coupled to a 3-fluorophenyl group via an acetamide linker [1]. The compound's structural framework places it within the broader class of saccharin-based bioactive scaffolds, a privileged chemotype known for engaging diverse biological targets including carbonic anhydrases, TRPV1, and various enzyme active sites [2][3]. Its NMR spectral characterization in DMSO-d6 has been published in the Wiley KnowItAll library (SpectraBase Compound ID: hYUbtfpJKT) [4].

Why Generic Substitution Fails for Saccharin-Derived N-Arylacetamide Chemotypes


Saccharin-derived N-arylacetamides constitute a broad chemical class with wide-ranging biological profiles. Systematic studies demonstrate that even subtle modifications to the N-aryl substituent can dramatically shift biological activity. For instance, N-(4-chloro-2-methylphenyl) and N-(3,5-dichlorophenyl) analogs exhibit distinct physicochemical and biological signatures from the 3-fluorophenyl-substituted derivative . Published SAR datasets for α-substituted acetamide derivatives targeting hTRPV1 reveal that compound activity varies markedly depending on the aryl substituent: some analogs show only 12% inhibition at 5 μM, whereas others reach 49% inhibition at the same concentration, underscoring that anticipated biological activity within this series carries a high false-positive risk [1]. Furthermore, a compound's target engagement profile can be profoundly altered—saccharinyl acetic acid derivatives evaluated as antimicrobial agents show that even closely related congeners display divergent potency, with the saccharin core serving as a versatile but non-deterministic platform for target binding [2]. Generic substitution without precise structural verification therefore risks selecting an analog with null, off-target, or functionally divergent activity.

Quantitative and Comparative Evidence for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide


NMR Spectral Fingerprint vs. 4-Fluorophenyl Regioisomer (CAS 354786-05-3)

The compound has a verified, publicly accessible 1H and 13C NMR fingerprint in DMSO-d6 in the Wiley KnowItAll NMR Spectral Library (SpectraBase ID: hYUbtfpJKT), enabling direct structural confirmation and differentiation from the 4-fluorophenyl regioisomer (CAS 354786-05-3) [1]. The spectral data provide explicit 1H chemical shift assignments for the N-H amide proton, the aromatic protons of the benzothiazole ring, and the unique splitting pattern of the 3-fluorophenyl group, all of which differ from those expected for the 4-fluorophenyl congener.

NMR Structural Verification Authenticity

Saccharin Scaffold Class-Level Enzyme Inhibition Potential vs. Non-Fluorinated Benchmarks

The target compound's 1,1-dioxido-3-oxo-1,2-benzothiazole core (saccharin scaffold) is a well-established privileged structure for carbonic anhydrase (CA) inhibition. Saccharin itself binds to CA active sites via deprotonated SO2N-C=O coordination to Zn(II), inhibiting human CA isoforms. In this chemotype, IC50 values for closely related saccharin-derived acetamides reach approximately 8 μM against CA-II and 56 μM against CA-I [1]; in some series, 1-N-alkylated 6-sulfamoyl saccharin derivatives exhibit sub-micromolar potency, while other substitutions ablate activity [2]. The 3-fluorophenyl substituent is predicted to modulate lipophilicity and target engagement relative to unsubstituted or 4-substituted analogs, but direct on-target IC50 data remain unavailable.

Carbonic Anhydrase Enzyme Inhibition Saccharin Derivative

Fluorine Substitution Strategy: Predicted Metabolic Stability Advantage Over Non-Fluorinated Phenyl Analogs

The 3-fluorophenyl substitution is a frequently employed medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the meta-position. This is expected to confer greater metabolic stability and potentially prolonged half-life relative to non-fluorinated phenylacetamide analogs. Notably, a CAS-registered non-fluorinated comparator (N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, C15H12N2O4S, MW 316.33 g/mol ) provides a direct structural contrast, lacking the fluorine atom and thus predicted to be more susceptible to phase I oxidative metabolism. However, no head-to-head metabolic stability assay or in vivo pharmacokinetic comparison data are available to quantify the magnitude of improvement imparted by the fluorine atom.

Fluorine Substitution Metabolic Stability Lead Optimization

Patented Chemical Space: EGFR Mutant Allosteric Inhibitor Class with Unvalidated Target Engagement for the 3-Fluorophenyl Compound

A significant patent (AU2018276441B2) claims compounds structurally related to the saccharin-derived acetamide series as selective allosteric inhibitors of TMLR, TMLRCS, LR, and LRCS containing EGFR mutants for cancer therapy [1]. This patent establishes the therapeutic relevance of the chemical series, but the 3-fluorophenyl acetamide compound (CAS 454449-91-3) is not explicitly exemplified with biological data in the disclosed patent. Claims reference generic structural formulas that encompass the target compound, but specific EGFR mutant inhibitory activity (IC50) for this precise compound remains unreported.

EGFR Allosteric Inhibitor Oncology

Strategic Application Scenarios for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide


Structural Authenticity Benchmark for Regioisomer Discrimination in Procurement

The availability of a reference-quality NMR spectrum (Wiley KnowItAll Library, SpectraBase ID: hYUbtfpJKT) makes this compound an ideal structural authenticity benchmark [1]. Laboratories frequently encounter positional isomer contaminants (e.g., 4-fluorophenyl instead of 3-fluorophenyl) that are indistinguishable by mass or HPLC retention time alone. By comparing experimental NMR data against the library reference, quality control units can rapidly confirm correct regioisomer identity. This is particularly critical in early-stage discovery where a regioisomer mismatch could waste weeks of assay time and chemical resources.

Saccharin-Based Carbonic Anhydrase Inhibitor Screening Library Entry

The saccharin scaffold's established affinity for carbonic anhydrase active sites (IC50 ~8.1 μM for CA-II reference analog [2]) positions this compound as a rational entry for CA inhibitor screening panels. Research groups investigating CA-IX selective anticancer agents or CA-II modulators for glaucoma can prioritize this compound as a starting point. While direct IC50 data are pending, its inclusion in a diverse saccharin-derived screening library can help establish SAR around the N-aryl substituent and potentially identify optimized leads with improved isoform selectivity.

Fluorine-Containing Medicinal Chemistry Optimization Scaffold

The pre-installed 3-fluorophenyl substituent reduces synthetic burden for medicinal chemistry teams seeking to develop metabolically stable leads. As predicted by fluorine medicinal chemistry principles, this substitution may confer metabolic stability advantages over non-fluorinated phenyl analogs . This compound can serve as a starting point for structure-activity relationship (SAR) exploration in programs targeting kinome, GPCR, or protease targets where fluorine placement is known to enhance target residence time and oral bioavailability. Additionally, its structural similarity to patent-protected EGFR allosteric inhibitor scaffolds [3] supports its use in oncology drug discovery pipelines.

Spectral Library Expansion for Chemoinformatic Model Training

The compound's comprehensive NMR dataset in DMSO-d6 provides a training data point for machine learning models predicting chemical shifts or classifying saccharin-derived acetamides [1]. Computational chemistry teams developing in silico tools for structure verification or impurity profiling can incorporate this NMR data into training sets for deep learning architectures. The 3-fluorophenyl substitution adds valuable chemical diversity to libraries used for benchmarking DFT-based chemical shift prediction algorithms.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.